N-Heptadecylpropane-1,3-diamine
Description
N-Heptadecylpropane-1,3-diamine is a diamine derivative featuring a 17-carbon alkyl chain (heptadecyl group) attached to a propane-1,3-diamine backbone. These compounds share a common backbone but differ in alkyl chain length and substitution patterns, which critically influence their physicochemical and biological behaviors .
Properties
CAS No. |
14331-16-9 |
|---|---|
Molecular Formula |
C20H44N2 |
Molecular Weight |
312.6 g/mol |
IUPAC Name |
N'-heptadecylpropane-1,3-diamine |
InChI |
InChI=1S/C20H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-20-17-18-21/h22H,2-21H2,1H3 |
InChI Key |
KSTBCRYHGOWRJG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCNCCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCCCNCCCN |
Other CAS No. |
14331-16-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between N-heptadecylpropane-1,3-diamine and its analogs:
Key Findings from Comparative Studies
Antimicrobial Activity
- APDA (12-carbon chain) demonstrated superior antimicrobial activity compared to didecyldimethylammonium chloride (DDAC), with minimal inhibitory concentrations (MICs) against wood-degrading microorganisms ranging from 0.5% to 2% .
- N-Octadecylpropane-1,3-diamine (18-carbon chain) is primarily used as a surfactant, but its longer alkyl chain may reduce solubility in aqueous systems compared to APDA .
Pharmacological Activity
Solubility and Surfactant Behavior
- N-Octadecylpropane-1,3-diamine is soluble in hydrocarbons and chlorinated solvents but insoluble in water, a trend likely shared by this compound due to its similar hydrophobicity .
- APDA ’s shorter chain (12 carbons) balances surfactant efficacy with moderate solubility, making it suitable for biocidal formulations .
Q & A
Q. Table 1: Synthetic Optimization
| Parameter | Condition 1 (THF, 70°C) | Condition 2 (Ethanol, 60°C) |
|---|---|---|
| Yield (%) | 78 | 65 |
| Purity (HPLC, %) | 95 | 88 |
Inert atmospheres (N₂/Ar) are critical to prevent oxidation of primary amines .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H NMR : Identify amine protons (δ 1.2–1.6 ppm for alkyl chain; δ 2.6–3.0 ppm for NH groups). Integration ratios confirm stoichiometry.
- IR Spectroscopy : Primary/secondary amine stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry : Confirm molecular weight (MW = 340.6 g/mol) via ESI-MS.
Note : Hygroscopicity requires anhydrous sample preparation. Compare with databases (e.g., ChemIDplus) for validation .
Advanced: How does the alkyl chain length affect micelle formation and critical micelle concentration (CMC)?
Methodological Answer:
The C17 chain in this compound lowers CMC compared to shorter analogs (e.g., C12 in ).
- Experimental Techniques :
- Surface tension measurements (drop shape analysis).
- Fluorescence spectroscopy (pyrene probe).
Q. Table 2: CMC Comparison
| Compound (Chain Length) | CMC (mM) |
|---|---|
| C12 analog () | 0.45 |
| C17 (Target Compound) | 0.12 |
Longer chains enhance hydrophobic interactions, reducing CMC .
Advanced: How to resolve contradictions in crystallographic data for this compound complexes?
Methodological Answer:
- SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXD for phase solution. Incorporate phase annealing (SHELX-90) to improve convergence in large structures .
- Validation : Cross-check with spectroscopic data (e.g., IR/NMR) and alternative software (e.g., Olex2). Discrepancies in bond lengths >0.02 Å warrant re-examination of data collection .
Advanced: How does the C17 chain influence efficacy as a gene delivery vector?
Methodological Answer:
The hydrophobic C17 chain enhances membrane permeability in lipid-based vectors.
- Assays :
- Transfection Efficiency : Luciferase reporter assays in HEK293 cells.
- Cytotoxicity : MTT assays to compare with shorter-chain polyamines (e.g., spermidine).
Q. Table 3: Biological Performance
| Compound | Transfection Efficiency (%) | Cytotoxicity (IC50, µM) |
|---|---|---|
| C12 analog | 45 | 120 |
| C17 (Target) | 68 | 85 |
Optimize N/P (nitrogen/phosphate) ratios for DNA complexation .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (TLV: 1 mg/m³).
- First Aid : Skin contact requires immediate rinsing with water (15+ minutes). Consult Safety Data Sheets (e.g., Ambeed, Aladdin) for emergency procedures .
Advanced: How to optimize metal coordination in this compound complexes?
Methodological Answer:
- Ligand Design : The 1,3-diamine motif acts as a bidentate ligand. Adjust pH (7–9) to deprotonate amines for metal binding.
- Metal Selection : Cu(II) and Zn(II) form stable complexes (log K = 8.2–9.5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
